molecular formula C7H10N2O B1344634 (1-Allyl-1H-imidazol-5-YL)-methanol CAS No. 329378-97-4

(1-Allyl-1H-imidazol-5-YL)-methanol

Cat. No. B1344634
M. Wt: 138.17 g/mol
InChI Key: ANRJSDRHFNLDCW-UHFFFAOYSA-N
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Description

“(1-Allyl-1H-imidazol-5-YL)-methanol” is a chemical compound. However, detailed information about this compound is not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “(1-Allyl-1H-imidazol-5-YL)-methanol”.



Molecular Structure Analysis

The molecular structure of “(1-Allyl-1H-imidazol-5-YL)-methanol” is not available in the sources I searched.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(1-Allyl-1H-imidazol-5-YL)-methanol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Allyl-1H-imidazol-5-YL)-methanol” are not available in the sources I searched.


Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of imidazole derivatives is in synthetic chemistry, where they serve as precursors or intermediates in the synthesis of complex molecules. For example, the preparation of biomimetic chelating ligands involves imidazole derivatives due to their ability to mimic natural biological processes (Gaynor, McIntyre, & Creutz, 2023). Additionally, the nucleophilicity of the nitrogen atom in imidazoles has been exploited in the one-pot, three-component synthesis of imidazopyrazines, highlighting the versatility of imidazole derivatives in facilitating novel synthetic routes (Galli et al., 2019).

Material Science Applications

In material science, imidazole derivatives are utilized in the modification of surfaces and the creation of functional materials. For instance, the development of supported acidic ionic liquids on silica-gel for biodiesel production from waste cooking oil demonstrates the role of imidazole derivatives in enhancing catalytic processes (Cao, Zhou, & Li, 2016). This application underlines the potential of imidazole derivatives in sustainable energy technologies.

Biological Research Applications

Imidazole derivatives have been explored for their biological activities, including as inhibitors for specific enzymes. For example, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor highlights the therapeutic potential of imidazole derivatives (Tabatabai, Rezaee, & Kiani, 2012). Similarly, the antimicrobial activity of novel imidazole-bearing isoxazole derivatives showcases the broad spectrum of biological applications for these compounds (Maheta, Patel, & Naliapara, 2012).

Safety And Hazards

There is no specific information available on the safety and hazards of “(1-Allyl-1H-imidazol-5-YL)-methanol”.


Future Directions

The future directions of research or applications involving “(1-Allyl-1H-imidazol-5-YL)-methanol” are not available in the sources I searched.


properties

IUPAC Name

(3-prop-2-enylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h2,4,6,10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJSDRHFNLDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629366
Record name [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allyl-1H-imidazol-5-YL)-methanol

CAS RN

329378-97-4
Record name [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Chang, KW Lee, DH Nam, WS Kim… - … process research & …, 2002 - ACS Publications
1-Substituted-5-hydroxymethylimidazoles were prepared through green desulfurization of their 2-mercapto derivatives by the treatment of 30% hydrogen peroxide in the presence of a …
Number of citations: 23 pubs.acs.org

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